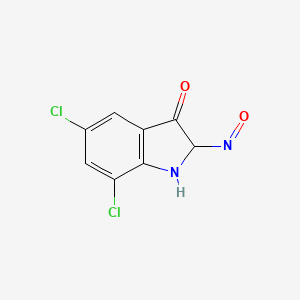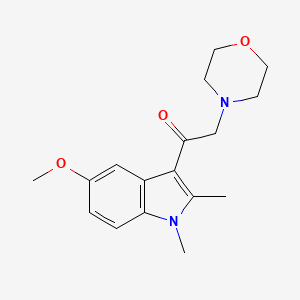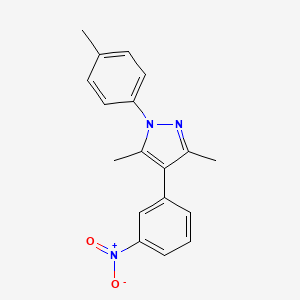
5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one is a chemical compound with the molecular formula C8H4Cl2N2O2 It is a derivative of indole, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one typically involves the nitration of 5,7-dichloroindole followed by oxidation. The reaction conditions often require the use of strong acids and oxidizing agents. For example, the nitration can be carried out using a mixture of nitric acid and sulfuric acid, followed by oxidation with agents such as potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one can undergo various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 5,7-Dichloro-2-nitro-1,2-dihydroindol-3-one.
Reduction: 5,7-Dichloro-2-amino-1,2-dihydroindol-3-one.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its reactive nitroso group.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one involves its interaction with biological molecules through its reactive nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline: Another nitroso compound with similar reactivity but a different core structure.
5,7-Dichloro-2-nitroindole: Similar in structure but with a nitro group instead of a nitroso group.
5,7-Dichloroindole: The parent compound without the nitroso group.
Uniqueness
5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both chlorine atoms and a nitroso group makes it a versatile intermediate for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C8H4Cl2N2O2 |
|---|---|
Molekulargewicht |
231.03 g/mol |
IUPAC-Name |
5,7-dichloro-2-nitroso-1,2-dihydroindol-3-one |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-4-6(5(10)2-3)11-8(12-14)7(4)13/h1-2,8,11H |
InChI-Schlüssel |
HDJXIKRIECBEEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C(N2)N=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~6~,1-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15152306.png)
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]](/img/structure/B15152308.png)
![1-[4-(Piperidin-1-yl)benzylidene]thiosemicarbazide](/img/structure/B15152315.png)
![Ethyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15152318.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B15152319.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B15152340.png)

![N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B15152352.png)

![2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-5-nitrobenzoic acid](/img/structure/B15152363.png)
![N-{[2-(1-benzofuran-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B15152364.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B15152372.png)

